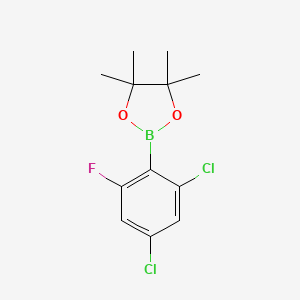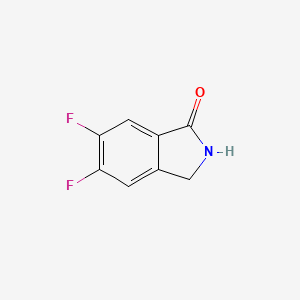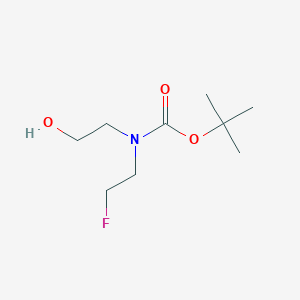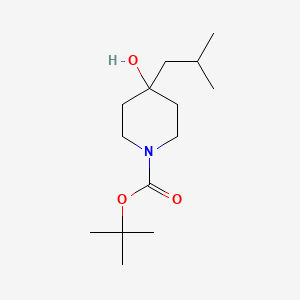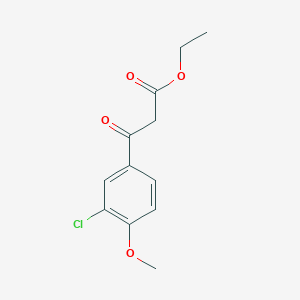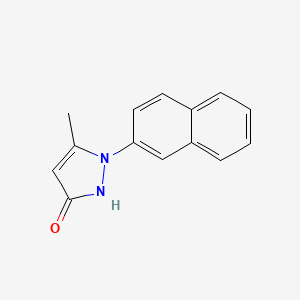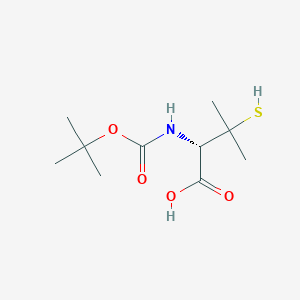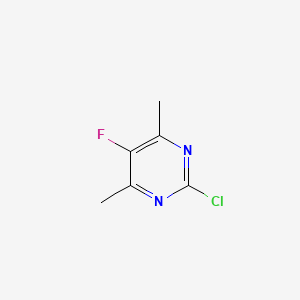
1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione
描述
作用机制
Fernisone, also known as Prednisone, is a synthetic anti-inflammatory glucocorticoid derived from cortisone . It is used to treat a variety of conditions such as arthritis, blood disorders, breathing problems, severe allergies, skin diseases, cancer, eye problems, and immune system disorders .
Target of Action
Fernisone primarily targets the glucocorticoid receptor . This receptor is involved in regulating various physiological processes, including the immune response and inflammation .
Mode of Action
Fernisone is biologically inert and is converted to its active form, prednisolone, in the liver . Prednisolone binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in a decrease in inflammation and a suppression of the immune system .
Biochemical Pathways
The activation of the glucocorticoid receptor by prednisolone triggers changes in gene expression . This affects various biochemical pathways, leading to a reduction in the production of inflammatory mediators and an increase in the production of anti-inflammatory proteins . The exact pathways affected can vary depending on the specific condition being treated.
Pharmacokinetics
Fernisone has a bioavailability of 70% and is metabolized in the liver to its active form, prednisolone . The elimination half-life is 3 to 4 hours in adults and 1 to 2 hours in children . It is excreted through the kidneys . The pharmacokinetics of Fernisone can be influenced by factors such as the dose, the patient’s metabolic rate, and other individual characteristics .
Result of Action
The molecular and cellular effects of Fernisone’s action include a decrease in inflammation and a suppression of the immune system . This can result in a reduction of symptoms in conditions such as asthma, rheumatoid arthritis, and various allergic reactions . It should be noted that prolonged use of fernisone can lead to side effects such as muscle weakness, bone loss, and an increased risk of infection .
Action Environment
The action, efficacy, and stability of Fernisone can be influenced by various environmental factors. For example, the presence of other medications can affect the metabolism and effectiveness of Fernisone . Additionally, individual factors such as the patient’s age, overall health status, and specific genetic factors can also influence the drug’s action .
生化分析
Biochemical Properties
Fernisone interacts with various enzymes, proteins, and other biomolecules in the body. It is known to decrease the immune system’s response to various diseases, thereby reducing symptoms such as swelling and allergic-type reactions
Cellular Effects
Fernisone has a wide range of effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause side effects such as nausea, vomiting, loss of appetite, heartburn, trouble sleeping, increased sweating, or acne .
Molecular Mechanism
Fernisone exerts its effects at the molecular level through various mechanisms. It binds to the glucocorticoid receptor (GR), which belongs to the nuclear receptor superfamily of transcription factors . This binding leads to changes in gene expression, enzyme inhibition or activation, and other cellular effects .
Metabolic Pathways
Fernisone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
Fernisone is transported and distributed within cells and tissues. It is known that corticosteroids like Fernisone can be transported by various transporters and binding proteins
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione typically involves the oxidation of cortisone or hydrocortisone. One common method is the oxidation of hydrocortisone using a suitable oxidizing agent such as chromium trioxide (CrO3) in acetic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar oxidation processes. The production process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions: 1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other corticosteroids.
Reduction: Reduction reactions can convert it back to hydrocortisone or other related compounds.
Substitution: Substitution reactions can modify the functional groups on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Acetic acid, methanol, ethanol.
Major Products Formed:
Oxidation Products: Other corticosteroids such as prednisolone.
Reduction Products: Hydrocortisone and related compounds.
科学研究应用
1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of corticosteroids.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in clinical research for its anti-inflammatory and immunosuppressive properties. It is used to treat conditions such as asthma, rheumatoid arthritis, and lupus.
Industry: Employed in the pharmaceutical industry for the development of corticosteroid-based medications.
相似化合物的比较
Cortisone: A precursor to 1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione, with similar anti-inflammatory properties.
Hydrocortisone: Another corticosteroid with similar uses but different potency and pharmacokinetics.
Prednisolone: A metabolite of this compound with similar therapeutic effects.
Uniqueness: this compound is unique in its balance of anti-inflammatory and immunosuppressive effects, making it a versatile and widely used corticosteroid in both clinical and research settings .
属性
IUPAC Name |
17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFYZVNMUHMLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858978 | |
| Record name | 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192475-75-4 | |
| Record name | 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


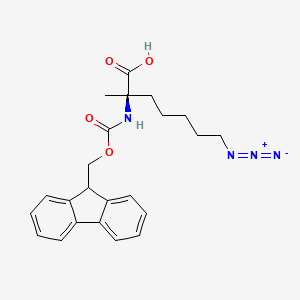
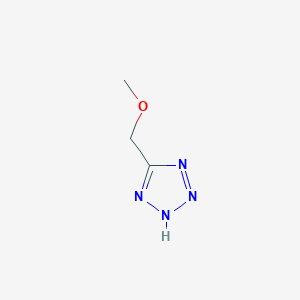
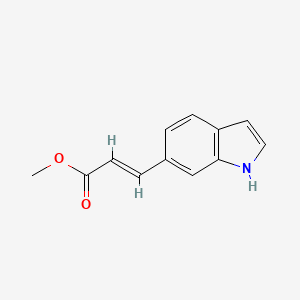

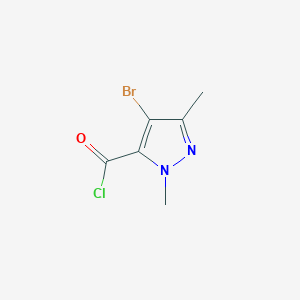
![Tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate](/img/structure/B3089329.png)
